molecular formula C21H19FN4O3 B10989308 methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B10989308
M. Wt: 394.4 g/mol
InChI Key: NJWQMSJWTWCLJC-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fused imidazo-pyridine ring system. Let’s break down its structure:

    Core Structure: The core consists of an imidazo[4,5-c]pyridine ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, displaying both acidic and basic properties.

    Functional Groups: The compound bears a carbonyl group (C=O) and an amino group (NH₂) attached to the imidazo-pyridine ring.

    Substituents: The 3-fluorophenyl group is attached to the imidazo-pyridine ring, contributing to its overall structure.

Preparation Methods

The synthetic routes for this compound involve several steps

    Imidazo-Pyridine Formation: The key step is the construction of the imidazo[4,5-c]pyridine ring. Various methods exist, including cyclization reactions using appropriate precursors. For example, a condensation reaction between 3-fluorobenzaldehyde and 1,2-diaminobenzene can yield the imidazo-pyridine core.

    Carbonylation and Amination: The carbonyl group is introduced via carbonylation reactions, followed by amination to attach the amino group.

    Esterification: Finally, esterification with methanol yields methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: Explore its reactivity in synthetic transformations.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in drug development or materials science.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19FN4O3/c1-29-20(27)13-5-7-16(8-6-13)25-21(28)26-10-9-17-18(24-12-23-17)19(26)14-3-2-4-15(22)11-14/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28)

InChI Key

NJWQMSJWTWCLJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

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